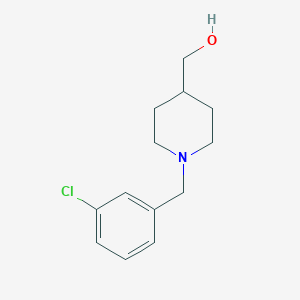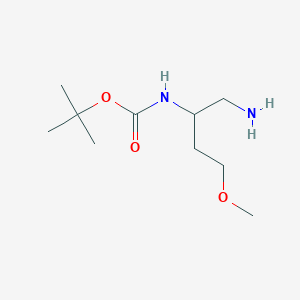
Tert-butyl N-(1-amino-4-methoxybutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(1-amino-4-methoxybutan-2-yl)carbamate is a chemical compound with the molecular formula C10H22N2O3. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .
Mode of Action
It is suggested that it may enhance the slow inactivation of voltage-gated sodium channels . This could potentially alter the electrical activity of cells, affecting their function.
Biochemical Pathways
The regulation of crmp2 suggests that it may be involved in neuronal development and axon guidance
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body . The metabolism and excretion of this compound would likely depend on its chemical structure and the specific enzymes present in the body.
Result of Action
Its potential regulation of voltage-gated sodium channels and crmp2 suggests that it could have effects on neuronal function and development .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-amino-4-methoxybutan-2-yl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method is the reaction of tert-butyl carbamate with an appropriate amine under mild conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate, and a solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The product is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(1-amino-4-methoxybutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce amines or alcohols, and substitution can result in various substituted carbamates .
Scientific Research Applications
Tert-butyl N-(1-amino-4-methoxybutan-2-yl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, coatings, and other materials
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(1-methoxybutan-2-yl)carbamate
- Tert-butyl N-(1-amino-4-methylbutan-2-yl)carbamate
- Tert-butyl N-(1-amino-4-ethoxybutan-2-yl)carbamate
Uniqueness
Tert-butyl N-(1-amino-4-methoxybutan-2-yl)carbamate is unique due to its specific structure, which provides distinct reactivity and stability. This makes it particularly useful in synthetic chemistry and various industrial applications. Its ability to undergo multiple types of reactions also sets it apart from similar compounds .
Properties
IUPAC Name |
tert-butyl N-(1-amino-4-methoxybutan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12-8(7-11)5-6-14-4/h8H,5-7,11H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIKNRYSBQLYEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCOC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
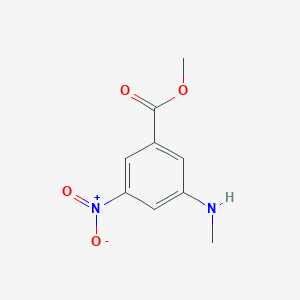
![2,6-difluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2484839.png)
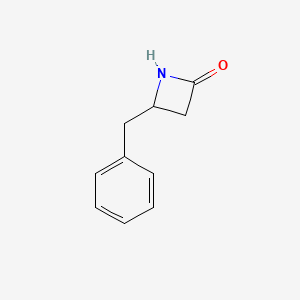
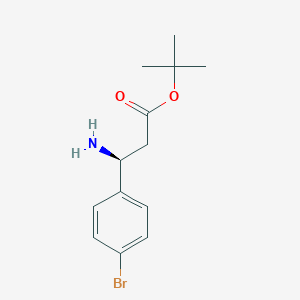
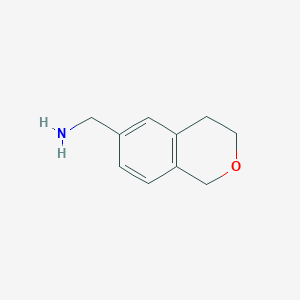
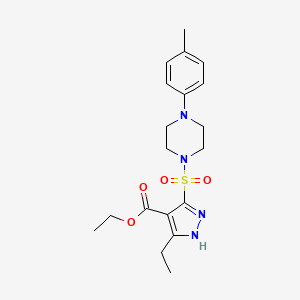
![N-(3-chloro-4-fluorophenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanamide](/img/structure/B2484851.png)

![5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B2484854.png)
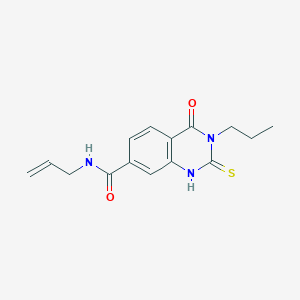

![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2484857.png)
![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2484860.png)
